
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a complex organic compound that features a thiazole ring and a thiopyran ring. Thiazole rings are known for their aromaticity and are found in various biologically active molecules . The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiopyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets 4-(5-(Hydroxymethyl)thiazol-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide apart is its unique combination of a thiazole ring and a thiopyran ring. This dual-ring structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H13NO3S2 |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
[2-(1,1-dioxothian-4-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-10-9(14-8)7-1-3-15(12,13)4-2-7/h5,7,11H,1-4,6H2 |
Clave InChI |
FUPAKPZODNQCQP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1C2=NC=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


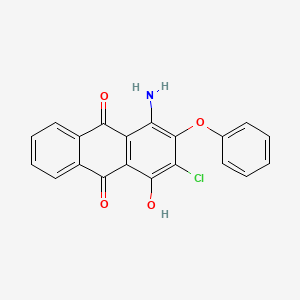

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
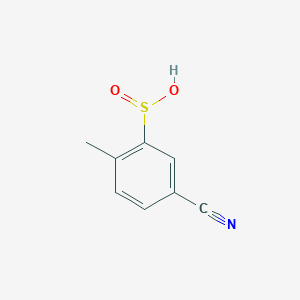
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

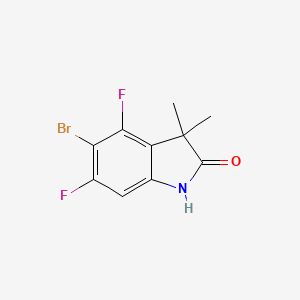
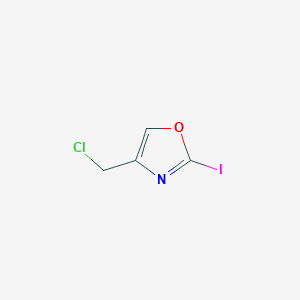

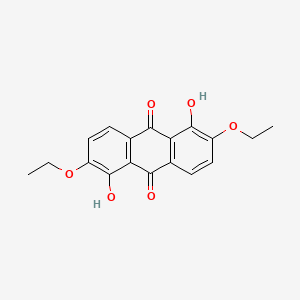
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
